An In-depth Technical Guide to the Mechanism of Action of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol
An In-depth Technical Guide to the Mechanism of Action of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol is a pyrimidine derivative with the molecular formula C₁₁H₁₀ClN₃OS that has garnered interest for its potential therapeutic applications.[1] Preliminary studies have indicated its promise as both an anticancer and antimicrobial agent.[1] This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of this compound. Drawing upon data from related pyrimidine derivatives, this document will delve into its potential molecular targets, signaling pathways, and the experimental methodologies required for its investigation. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing a foundation for further exploration of this compound's therapeutic potential.
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a plethora of biologically active molecules, including nucleic acids. This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. The structural versatility of the pyrimidine ring allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological properties and target specificity.
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol belongs to this versatile class of compounds. Its structure, featuring a 2-amino group, a 4-ol (or its tautomeric 4-oxo form), and a 6-substituted methylthioether linked to a chlorophenyl group, suggests multiple points of interaction with biological macromolecules. This guide will explore the mechanistic pathways through which this compound may exert its observed biological effects.
Anticancer Mechanism of Action: A Focus on Kinase Inhibition and Apoptosis Induction
Preliminary research suggests that the anticancer properties of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol may stem from its ability to inhibit specific kinases and induce apoptosis in cancer cells.[1] While direct targets for this specific molecule are still under investigation, the activities of structurally related pyrimidine derivatives provide a strong basis for hypothesizing its mechanism.
Putative Molecular Target: Protein Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] Many pyrimidine-based compounds have been developed as potent kinase inhibitors.[2] Based on the structure of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol and the known targets of similar molecules, several kinase families are plausible targets.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in the progression of hepatocellular carcinoma and other cancers.[3][4] Several 2-aminopyrimidine derivatives have been identified as selective FGFR4 inhibitors.[3][5][6] It is plausible that 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol could also interact with the ATP-binding pocket of FGFR4, leading to the inhibition of its downstream signaling pathways involved in cell proliferation and survival.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival.[7][8][9] Numerous pyrimidine derivatives have been developed as PI3K inhibitors.[7][8][9] The structural motifs within 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol may allow it to bind to the catalytic or allosteric sites of PI3K isoforms, thereby disrupting this pro-survival pathway.
The proposed inhibitory action on these kinases would block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized Apoptosis Induction Pathway.
Antimicrobial Mechanism of Action: Targeting Essential Bacterial Pathways
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol has demonstrated antimicrobial activity, with a reported minimum inhibitory concentration (MIC) of 16 µg/mL against certain pathogens. [1]The mechanism of action for the antimicrobial effects of thio-substituted pyrimidines is thought to involve the disruption of essential bacterial metabolic pathways.
One plausible mechanism is the inhibition of folate biosynthesis. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and a well-established target for antimicrobial drugs. The structural similarity of the aminopyrimidine core to dihydrofolate could allow the compound to act as a competitive inhibitor of DHFR, leading to the depletion of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids. This would ultimately halt bacterial growth. Thienopyrimidine derivatives, which are structurally related, have been reported to inhibit folate-utilizing enzymes. [10]
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action, a series of in vitro experiments are essential. The following protocols provide a framework for investigating the anticancer and antimicrobial properties of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol.
Assessment of Cytotoxicity in Cancer Cell Lines (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [11][12] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. [12]The amount of formazan produced is proportional to the number of viable cells. [12] Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment. [13]2. Compound Treatment: Treat the cells with various concentrations of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [13]4. Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate in the dark at room temperature for 2 hours to dissolve the formazan crystals. [13]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Condition |
| Cell Lines | e.g., HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer) |
| Seeding Density | 5 x 10³ cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| MTT Concentration | 0.5 mg/mL |
| Solubilization Agent | DMSO |
| Absorbance Wavelength | 570 nm |
Table 1: Example Parameters for an MTT Assay.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of a specific kinase. [14][15] Principle: A purified kinase is incubated with its substrate and ATP. The amount of phosphorylated substrate is then quantified. The presence of an inhibitor will reduce the amount of phosphorylation.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., recombinant FGFR4 or PI3K), the test compound at various concentrations, and the kinase assay buffer. [16][17]2. Initiation of Reaction: Add the substrate and ATP (often radiolabeled [γ-³²P]ATP for sensitive detection, or using fluorescence-based methods) to initiate the kinase reaction. [16][18]Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, a necessary cofactor for kinases). [17]4. Detection of Phosphorylation: The method of detection depends on the assay format. For radioactive assays, the phosphorylated substrate is separated by SDS-PAGE and visualized by autoradiography. For non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-like format, or a fluorescent readout can be employed.
-
Data Analysis: Quantify the kinase activity at each compound concentration relative to a no-inhibitor control. Calculate the IC₅₀ value.
Caption: In Vitro Kinase Assay Workflow.
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway. [19][20] Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3). [21][22][23] Step-by-Step Protocol:
-
Cell Lysis: Treat cancer cells with the compound for a specified time. Harvest the cells and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion and Future Directions
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol presents a promising scaffold for the development of novel anticancer and antimicrobial agents. While direct experimental evidence for its precise mechanism of action is still emerging, the extensive research on related pyrimidine derivatives provides a strong foundation for hypothesizing its molecular targets and pathways. The proposed mechanisms, centered on kinase inhibition and the induction of apoptosis for its anticancer effects, and disruption of essential metabolic pathways for its antimicrobial activity, offer clear avenues for future investigation.
The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the biological activities of this compound and elucidate its detailed mechanism of action. Future studies should focus on identifying the specific kinase(s) inhibited by this compound through comprehensive kinase profiling, and on validating the proposed apoptotic pathway using more advanced techniques such as flow cytometry for Annexin V staining and cell cycle analysis. A deeper understanding of its molecular interactions will be crucial for its optimization and potential translation into a therapeutic agent.
References
-
A series of 2-aminopyrimidine derivatives were designed and synthesized as highly selective FGFR4 inhibitors. These compounds potently suppressed FGFR4 activity with low nanomolar IC50 values and excellent isotype selectivity. [Link]
-
Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of livers in CCl 4-induced rat liver. CCl 4 treatment obviously suppressed the expression of Bcl-2 compared with the control group. In CCl 4 +STM groups, Bcl-2 protein levels were notably restored when compared with the CCl 4 group. The expression of Bax and cleaved caspase-3 were induced following CCl 4 treatment. [Link]
-
In vitro kinase assay. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]
-
Assay Development for Protein Kinase Enzymes. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
Cell sensitivity assays: the MTT assay. [Link]
-
2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. [Link]
-
Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines. [Link]
-
Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]
-
Design of new selective FGFR4 inhibitors. (A) Sequence alignment of the... [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
-
Western blot analysis of Bcl-2, Bax and caspase-3 expression. (A)... [Link]
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]
-
In vitro kinase assay. [Link]
-
Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. [Link]
-
Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. [Link]
-
THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]
Sources
- 1. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro kinase assay [protocols.io]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
